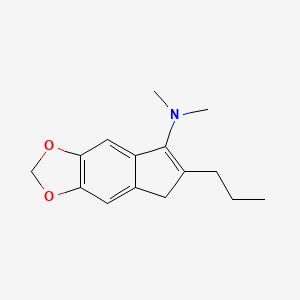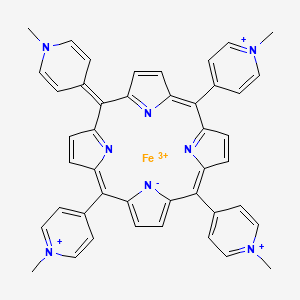
Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex, commonly known as FeTMPyP, is a metalloporphyrin complex that has been extensively studied for its potential applications in various fields. This complex is a redox-active compound that can interact with biological molecules such as DNA, RNA, and proteins.
Scientific Research Applications
Protein Nitration
Fet4MPyP: has been studied for its role in the nitration of protein tyrosine residues, a process that occurs under oxidative stress and can lead to various diseases. Understanding its mechanism can provide insights into the prevention and treatment of conditions associated with protein nitration .
Supramolecular Chemistry
The compound’s ability to form supramolecular assemblies is of interest in the field of supramolecular chemistry. These assemblies have potential applications in creating novel materials with specific functions, such as molecular recognition, self-healing materials, and drug delivery systems .
Mechanism of Action
Target of Action
Fet4MPyP, also known as iron(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide or Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex, primarily targets reactive oxygen species (ROS) and nuclear factor kappa B (NF-kappaB) .
Mode of Action
Fet4MPyP acts as a potent antioxidant and inhibitor of NF-kappaB activation . It effectively scavenges reactive oxygen species (ROS), including hydroxyl radicals and superoxide anion radicals . It also inhibits the activation of NF-kappaB, a key transcription factor involved in inflammatory responses .
Biochemical Pathways
Fet4MPyP affects the oxidative stress pathway and the NF-kappaB signaling pathway . By scavenging ROS, it reduces oxidative stress, a condition characterized by an imbalance between the production of ROS and the ability of the body to counteract their harmful effects . By inhibiting NF-kappaB activation, it modulates the expression of genes involved in inflammation, immune response, and cell survival .
Pharmacokinetics
It is known to be orally active , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
Fet4MPyP has been shown to reduce nitrative stress and increase autophagy . It also reduces poly (ADP-ribose) polymerase (PARP) over-activation and neuroinflammation in chronic constriction injury (CCI)-induced rats, and ameliorates functional, behavioral, and biochemical deficits .
Action Environment
The action of Fet4MPyP can be influenced by various environmental factors. For instance, the presence of ROS and NF-kappaB in the cellular environment is crucial for its antioxidant and anti-inflammatory activities The pH and temperature of the environment may also affect its stability and efficacy
properties
IUPAC Name |
iron(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H36N8.Fe/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q+2;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPUTYQVYHFIFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H36FeN8+5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209226 |
Source


|
| Record name | Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fet4MPyP | |
CAS RN |
60489-13-6 |
Source


|
| Record name | Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060489136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

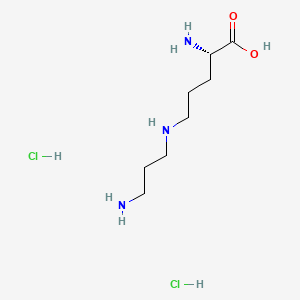
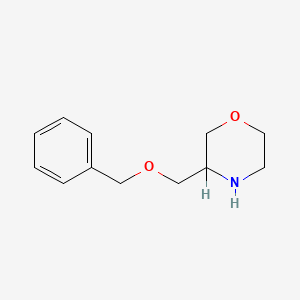
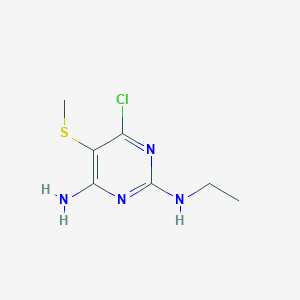
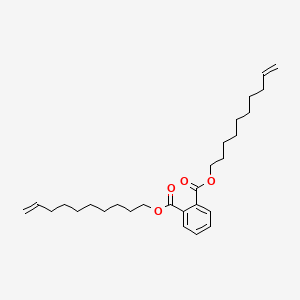
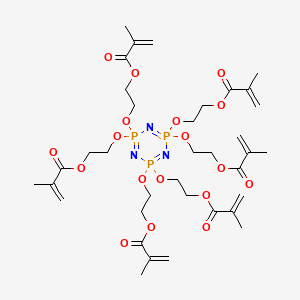
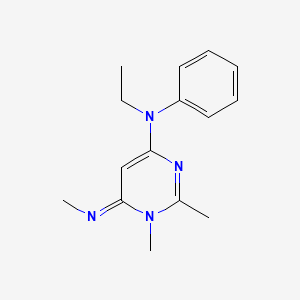
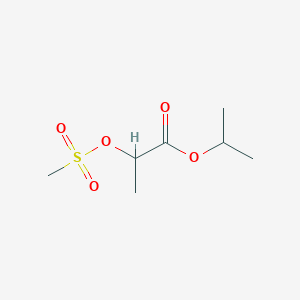


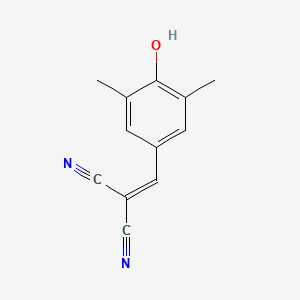
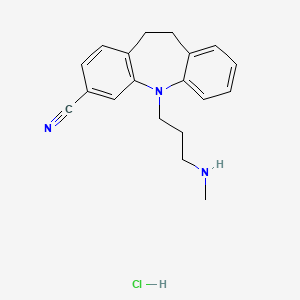

![n-Ethyl-2-methyl-5-(1,6,6,9-tetramethyl-6a,7,10,10a-tetrahydro-6h-benzo[c]chromen-3-yl)pentanamide](/img/structure/B1198492.png)
